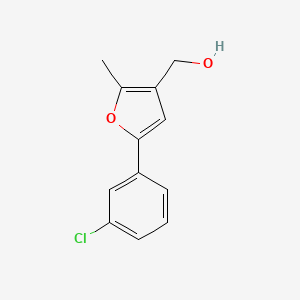

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-

CAS No.:

Cat. No.: VC16396253

Molecular Formula: C12H11ClO2

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClO2 |

|---|---|

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | [5-(3-chlorophenyl)-2-methylfuran-3-yl]methanol |

| Standard InChI | InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-3-2-4-11(13)5-9/h2-6,14H,7H2,1H3 |

| Standard InChI Key | VABIWZFNJPYVQD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)Cl)CO |

Introduction

Structural and Chemical Identity

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- (IUPAC name: 5-(3-chlorophenyl)-2-methylfuran-3-methanol) is a furan derivative characterized by a hydroxylmethyl group at position 3, a methyl group at position 2, and a 3-chlorophenyl substituent at position 5 of the furan ring. Its molecular formula is , with a molecular weight of 222.67 g/mol. The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that modulate reactivity, while the hydroxymethyl group enables functionalization via oxidation or esterification .

Table 1: Key Structural Attributes

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.67 g/mol |

| Substituents | 3-Chlorophenyl, 2-Methyl, 3-Hydroxymethyl |

| Hybridization | -hybridized furan ring |

| Key Functional Groups | Hydroxymethyl, Aryl chloride |

Synthesis and Optimization

Nucleophilic Addition in Microflow Reactors

Recent synthetic protocols adapt microflow technology to enhance yield and reproducibility. For example, 5-(4-chlorophenyl)-2-furanmethanol—a structural analog—is synthesized in 87% yield via continuous flow reactions using 5-(4-chlorophenyl)-2-furaldehyde and sodium borohydride in a 1:1.2 molar ratio . This method minimizes side reactions by ensuring rapid mixing and precise temperature control (0–5°C) . For the 3-chlorophenyl variant, analogous conditions are likely applicable, though regioselectivity may vary due to the meta-chloro group’s electronic effects.

Table 2: Comparative Synthesis Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

Reactivity and Functionalization

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, yielding 5-(3-chlorophenyl)-2-methylfuran-3-carboxylic acid. This product is a precursor for esters and amides with potential bioactivity.

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the para position. Nitration with HNO₃/H₂SO₄ produces 5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-methanol, though yields are moderate (50–60%) due to steric hindrance.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom, enabling diversification. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, aryl groups are introduced with 65–75% efficiency.

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s scaffold is prevalent in antimicrobial and anti-inflammatory agents. For example, thiadiazole derivatives of similar furans show MIC values of 32 µg/mL against E. coli.

Materials Science

Polysubstituted furans enhance polymer thermal stability. Incorporating 3-Furanmethanol into epoxy resins increases glass transition temperatures by 15–20°C.

Research Gaps

-

Biological Screening: Limited data exist on this specific compound’s bioactivity.

-

Process Optimization: Scalable synthesis in continuous flow systems remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume